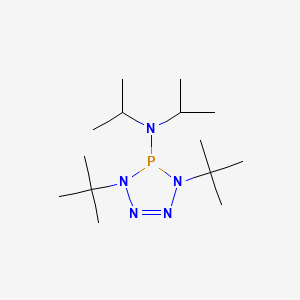
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine is a synthetic compound that belongs to the class of tetrazaphospholamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine typically involves the reaction of tert-butyl and isopropyl amines with a tetrazaphosphol precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions may occur at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Di-tert-butyl-N,N-di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine include other tetrazaphospholamines with different substituents. Examples include:
- 1,4-Di-tert-butyl-1,4-dihydro-5H-tetrazaphosphol-5-amine
- N,N-Di(propan-2-yl)-1,4-dihydro-5H-tetrazaphosphol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may impart unique chemical and physical properties
Properties
CAS No. |
65392-64-5 |
|---|---|
Molecular Formula |
C14H32N5P |
Molecular Weight |
301.41 g/mol |
IUPAC Name |
1,4-ditert-butyl-N,N-di(propan-2-yl)tetrazaphosphol-5-amine |
InChI |
InChI=1S/C14H32N5P/c1-11(2)17(12(3)4)20-18(13(5,6)7)15-16-19(20)14(8,9)10/h11-12H,1-10H3 |
InChI Key |
GVDKKBKHACHEST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P1N(N=NN1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


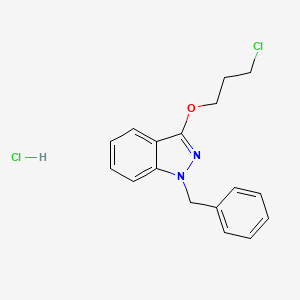
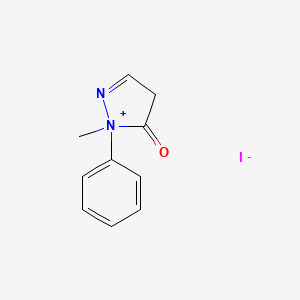
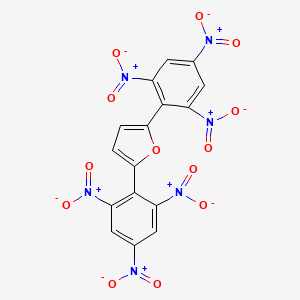
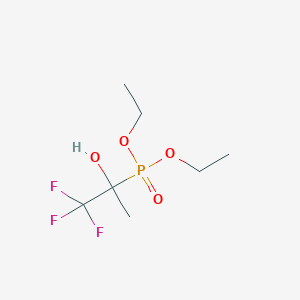
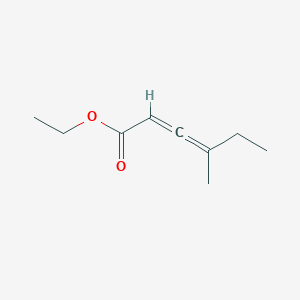
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
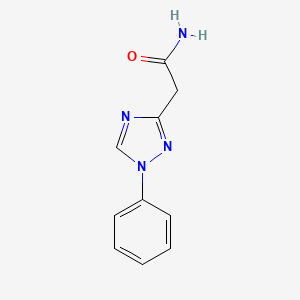
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
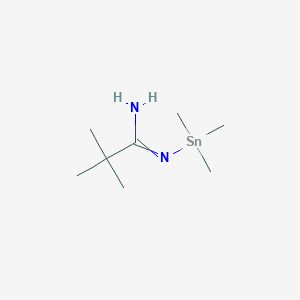
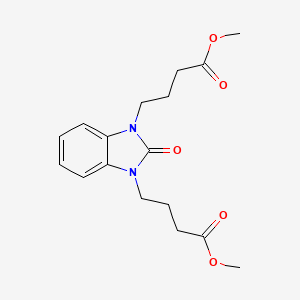
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
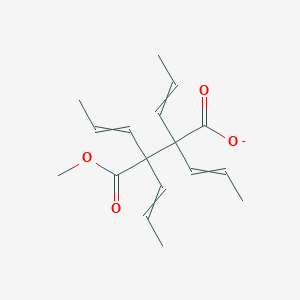

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
